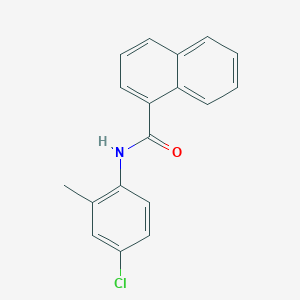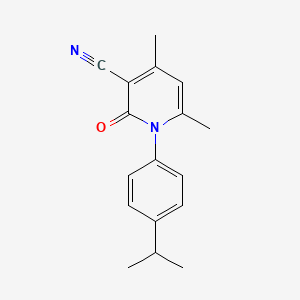
N-(4-chloro-2-methylphenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-2-methylphenyl)-1-naphthamide, also known as GW 501516, is a synthetic drug that has been extensively studied for its potential applications in scientific research. It belongs to the class of selective androgen receptor modulators (SARMs) and has been shown to have a variety of effects on the body, particularly in relation to metabolism and endurance.
Mecanismo De Acción
N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 works by activating the PPAR-delta pathway, which plays a key role in regulating metabolism. This leads to increased energy expenditure and improved endurance. It also has anti-inflammatory effects and has been shown to reduce oxidative stress.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has a variety of biochemical and physiological effects on the body. Some of these include:
1. Increased energy expenditure: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 increases energy expenditure by activating the PPAR-delta pathway. This leads to increased fat burning and improved endurance.
2. Anti-inflammatory effects: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has anti-inflammatory effects and has been shown to reduce oxidative stress.
3. Improved endurance: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to improve endurance and performance in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. Well-studied: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been extensively studied and its effects are well-documented.
2. Selective: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 is a selective modulator of the PPAR-delta pathway, which makes it a useful tool for studying this pathway.
3. Versatile: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has a variety of potential applications in scientific research.
Some of the limitations of N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 for lab experiments include:
1. Cost: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 is a relatively expensive compound, which can limit its use in some experiments.
2. Potential for off-target effects: While N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 is selective for the PPAR-delta pathway, it may have off-target effects in some experiments.
3. Limited availability: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 may be difficult to obtain in some regions, which can limit its use in research.
Direcciones Futuras
There are a number of potential future directions for research on N-(4-chloro-2-methylphenyl)-1-naphthamide 501516. Some of these include:
1. Clinical trials: While N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been extensively studied in animal models, more research is needed to determine its safety and efficacy in humans.
2. Metabolic disorders: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has shown promise in treating metabolic disorders such as obesity and diabetes. More research is needed to determine its potential applications in these areas.
3. Cancer treatment: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has shown anti-tumor effects in animal models. More research is needed to determine its potential applications in cancer treatment.
4. Sports performance: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to improve endurance and performance in animal models. More research is needed to determine its potential applications in sports performance.
5. Military applications: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has potential applications in military settings, where endurance and performance are critical. More research is needed to determine its potential uses in these areas.
Métodos De Síntesis
The synthesis of N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 involves the reaction of 4-chloro-2-methylphenylamine with 1-naphthoyl chloride in the presence of a base. The resulting product is then purified through recrystallization to obtain the final compound.
Aplicaciones Científicas De Investigación
N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been studied extensively for its potential applications in scientific research. It has been shown to have a variety of effects on the body, particularly in relation to metabolism and endurance. Some of the potential applications of N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 in scientific research include:
1. Metabolism: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to activate the PPAR-delta pathway, which plays a key role in regulating metabolism. This has led to research into its potential applications in treating metabolic disorders such as obesity and diabetes.
2. Endurance: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to increase endurance and improve performance in animal models. This has led to research into its potential applications in sports performance and military applications.
3. Cancer: N-(4-chloro-2-methylphenyl)-1-naphthamide 501516 has been shown to have anti-tumor effects in animal models. This has led to research into its potential applications in cancer treatment.
Propiedades
IUPAC Name |
N-(4-chloro-2-methylphenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO/c1-12-11-14(19)9-10-17(12)20-18(21)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNVNFIAISCJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-methylphenyl)naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-2-(1,6,6-trimethyl-2,4-dioxo-1,5,6,8-tetrahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5808242.png)
![1-[(2-nitrophenyl)acetyl]indoline](/img/structure/B5808250.png)

![diethyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5808266.png)
![methyl 2-({[benzyl(2-hydroxyethyl)amino]carbonyl}amino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B5808275.png)
![N-(4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5808279.png)
![N-(4-{[2-(4-morpholinyl)acetyl]amino}phenyl)-2-thiophenecarboxamide](/img/structure/B5808283.png)
![[1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5808290.png)
![4-[(4-ethoxyphenyl)acetyl]morpholine](/img/structure/B5808297.png)
![2,4,5-trimethoxy-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5808299.png)
![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-methylphenyl)urea](/img/structure/B5808306.png)

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetamide](/img/structure/B5808310.png)
![ethyl 4-{3-[(3-chlorophenyl)amino]-3-oxopropyl}-1-piperazinecarboxylate](/img/structure/B5808314.png)